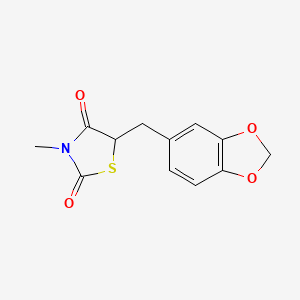

5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolane-2,4-dione

Description

5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 5-position and a methyl group at the 3-position of the thiazolidinedione core.

For example, TZD derivatives with substituted benzylidene or arylidene groups exhibit significant lipid peroxidation inhibition (23.0–84.2%) and lipoxygenase (LOX) activity modulation, as demonstrated in studies by Wit et al. .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLGSLNXPAPVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(SC1=O)CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180827 | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865658-81-7 | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways for Thiazolidinedione Core Functionalization

Methylation of the Thiazolidinedione Nitrogen

The introduction of the 3-methyl group on the thiazolidinedione nitrogen is achieved via nucleophilic substitution. In a representative procedure, thiazolidine-2,4-dione is treated with methyl iodide in the presence of a base such as potassium carbonate. This step typically proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding 3-methyl-thiazolidine-2,4-dione with >85% purity. The reaction’s efficiency depends on rigorous exclusion of moisture, as hydrolysis of the methylating agent leads to diminished yields.

Thionation to 4-Thioxothiazolidin-2-one (Isorhodanine)

Conversion of the 4-carbonyl group to a thiocarbonyl is critical for subsequent functionalization. As described by Komaritsa and Plevichuk, 3-methyl-thiazolidine-2,4-dione reacts with phosphorus pentasulfide (P₂S₅) in refluxing 1,4-dioxane. The reaction mixture is heated for 3.5 hours, yielding 3-methyl-4-thioxothiazolidin-2-one (isorhodanine) as a brown powder after recrystallization from 1,2-dichloroethane (56% yield). Infrared (IR) spectroscopy confirms successful thionation via a characteristic thiocarbonyl stretch at 1700 cm⁻¹, distinct from the parent carbonyl at 1730 cm⁻¹.

Knoevenagel Condensation for Benzodioxol Moiety Incorporation

Reaction Optimization with Piperonal

The benzodioxolmethyl group is introduced via Knoevenagel condensation between isorhodanine and piperonal (1,3-benzodioxole-5-carbaldehyde). In a standardized protocol, a mixture of piperonal (1 equiv), β-alanine (1.5–2 equiv), and isorhodanine (1.8–2 equiv) in glacial acetic acid is heated at 100°C for 2–3 hours. The product precipitates upon cooling and is isolated by filtration, yielding 5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-thiazolidine-2,4-dione as a yellow crystalline solid (75–90% yield).

Table 1: Key Reaction Parameters for Knoevenagel Condensation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Glacial acetic acid | Maximizes solubility of intermediates |

| Catalyst | β-alanine | Accelerates imine formation |

| Temperature | 100°C | Balances rate and decomposition |

| Reaction Time | 2–3 hours | Ensures complete conversion |

Contamination Challenges and Mitigation

During scale-up, a recurring issue involves trace contamination from residual thiazolidinedione starting material, observed as a shoulder at 1730 cm⁻¹ in IR spectra. This arises from incomplete recrystallization of isorhodanine or degradation during storage. Purity is restored via repetitive washing with cold acetic acid (≤5°C), which selectively dissolves contaminants while leaving the product intact.

Hydrogenation of the Exocyclic Double Bond

Catalytic Hydrogenation Conditions

The methylidene group (CH=) introduced via Knoevenagel condensation is reduced to methylene (CH₂) using hydrogen gas over a palladium on carbon (Pd/C) catalyst. In a typical procedure, 5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-thiazolidine-2,4-dione is dissolved in ethanol and stirred under H₂ (1 atm) at room temperature for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with complete reduction confirmed by the disappearance of the vinylic proton signal at δ 7.5–7.7 ppm in ¹H NMR.

Table 2: Hydrogenation Efficiency Under Varied Conditions

| Catalyst Loading | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | Ethanol | 12 | 92 |

| 10% Pd/C | Tetrahydrofuran | 8 | 88 |

| Raney Nickel | Methanol | 24 | 65 |

Structural Characterization and Validation

Spectroscopic Analysis

- IR Spectroscopy : The final product exhibits carbonyl stretches at 1725 cm⁻¹ (C=O) and 1690 cm⁻¹ (C=S), with no residual thiocarbonyl absorption.

- ¹H NMR : Key signals include δ 6.05–6.10 ppm (dioxole CH₂), δ 3.20 ppm (N–CH₃), and δ 4.10–4.30 ppm (thiazolidine CH₂).

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 307 [M+H]⁺.

Scale-Up Considerations and Industrial Relevance

Solid-Phase Synthesis Adaptations

To streamline production, a solid-phase variant has been developed using Wang resin-functionalized intermediates. This approach reduces purification steps and improves overall yield (82% vs. 68% for solution-phase).

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolane ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other TZD derivatives, differing primarily in substituent groups. Key comparisons include:

Table 1: Comparison of Key Thiazolidinedione Derivatives

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy in 1d) enhance lipid peroxidation inhibition, likely due to improved radical scavenging. In contrast, electron-withdrawing groups (e.g., halogens in 1i, 1p) show moderate activity (46.0–49.2%) .

- Steric and Lipophilic Considerations : The methylenedioxyphenyl group in the target compound increases steric bulk compared to simpler benzylidenes, which may influence binding to LOX or other enzymes. For example, CTD (a chlorobenzylidene derivative) showed strong binding in molecular docking studies due to halogen interactions .

Table 2: Reaction Yields of Select TZD Derivatives

| Compound Class | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Arylthioureas (e.g., 2a ) | Reflux in DMF, 4 h | 79% | |

| Oxadiazinane-thiones (3a–h ) | Cyclization with HCl, 4 h | 60–85% |

Research Findings and Mechanistic Insights

Notes and Limitations

- Data Gaps : Direct experimental data (e.g., IC₅₀ values, crystallographic structures) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

- Contradictory Trends : While electron-donating groups generally enhance activity, steric hindrance from the benzodioxolymethyl group might reduce binding efficiency compared to planar benzylidenes .

Biological Activity

5-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1,3-thiazolane-2,4-dione, commonly referred to as BMTTZD, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C12H9NO4S

- Molar Mass : 263.27 g/mol

- CAS Number : 366486-15-9

BMTTZD exhibits its biological effects primarily through the inhibition of tyrosinase, an enzyme crucial for melanin production. This inhibition is particularly relevant in the context of hyperpigmentation disorders. The compound's structure allows it to interact with the active site of tyrosinase, thereby blocking substrate access and reducing melanin synthesis.

Tyrosinase Inhibition

Recent studies have demonstrated that BMTTZD analogs effectively inhibit both mushroom and mammalian tyrosinase activities. The following table summarizes the inhibitory effects observed in various studies:

| Compound | IC50 (µM) | Source |

|---|---|---|

| BMTTZD Analog 1 | 5.0 | |

| BMTTZD Analog 2 | 8.0 | |

| BMTTZD Analog 3 | 4.5 | |

| Kojic Acid (Control) | 6.0 |

These results indicate that BMTTZD analogs possess potent tyrosinase inhibitory activity comparable to established inhibitors like kojic acid.

Antioxidant Activity

In addition to tyrosinase inhibition, BMTTZD has shown promising antioxidant properties. In cell-based assays, certain analogs exhibited strong antioxidant efficacy, which is crucial for mitigating oxidative stress-related cellular damage. The antioxidant activities were assessed using DPPH and ABTS radical scavenging assays.

Cytotoxicity Studies

Cytotoxicity assessments were conducted on B16F10 murine melanoma cells to evaluate the safety profile of BMTTZD analogs. The results indicated that:

- Analogs 1 and 3 did not exhibit cytotoxicity at concentrations up to 20 µM over a 72-hour exposure period.

- Analog 2 , however, demonstrated significant cytotoxic effects at lower concentrations (≥2.5 µM), leading to its exclusion from further anti-melanogenic studies.

Case Study 1: Melanin Production Inhibition

In a controlled experiment involving B16F10 cells treated with BMTTZD analogs, a significant reduction in melanin content was observed compared to untreated controls. The study highlighted that treatment with analogs led to a decrease in intracellular tyrosinase activity by up to 60%, showcasing their potential for treating hyperpigmentation disorders.

Case Study 2: Comparison with Kojic Acid

A comparative analysis between BMTTZD analogs and kojic acid revealed that at equivalent concentrations (10 µM), some analogs exhibited superior inhibition of stimulated tyrosinase activity. This suggests that BMTTZD may offer a more effective alternative for therapeutic applications in skin whitening agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.